molecular formula C₂₃H₂₀Cl₂N₄O₂S B1663844 Ibipinabant CAS No. 362519-49-1

Ibipinabant

Numéro de catalogue B1663844
Numéro CAS: 362519-49-1
Poids moléculaire: 487.4 g/mol
Clé InChI: AXJQVVLKUYCICH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research . It acts as a potent and highly selective CB1 antagonist . It has been used in trials studying the treatment of obesity and type 2 diabetes .


Synthesis Analysis

An atom-efficient synthesis of ibipinabant has been reported . Modifications of the central N-methyl group of ibipinabant with polar pendants provided analogs that followed physicochemical guidelines for diminishing blood-brain barrier penetration .


Molecular Structure Analysis

Ibipinabant is a 3,4-diarylpyrazoline derivative . Its chemical formula is C23H20Cl2N4O2S . The average weight is 487.4 and the monoisotopic weight is 486.0684025 .


Chemical Reactions Analysis

Ibipinabant has shown muscle toxicity in a pre-clinical dog study with mitochondrial dysfunction . A study revealed increased cellular reactive oxygen species generation and a decreased ATP production capacity .

Applications De Recherche Scientifique

Obesity Treatment Research

  • Application Summary : Ibipinabant has been researched for the treatment of obesity due to its potent anorectic effects in animals . It acts as a potent and highly selective CB1 antagonist .
  • Methods of Application : The methods of application typically involve administering Ibipinabant to animals and observing its effects on appetite and weight .
  • Results or Outcomes : While it has shown potent anorectic effects in animals, CB1 antagonists as a class have fallen out of favor as potential anorectics following problems seen with rimonabant . As a result, Ibipinabant is now primarily used for laboratory research .

Structure-Activity Relationship Studies

  • Application Summary : Ibipinabant is used in structure-activity relationship studies into novel CB1 antagonists .
  • Methods of Application : These studies typically involve modifying the structure of Ibipinabant and observing the changes in its activity as a CB1 antagonist .
  • Results or Outcomes : The outcomes of these studies contribute to the development of novel CB1 antagonists .

Solid-State Physical Stability and Recrystallization Kinetics

  • Application Summary : Ibipinabant has been evaluated for its solid-state physical stability and recrystallization kinetics in tablet dosage forms .
  • Methods of Application : This involves preparing Ibipinabant in tablet dosage forms and using techniques like Fourier transform Raman spectroscopy to evaluate its solid-state physical stability and recrystallization kinetics .
  • Results or Outcomes : The results of these studies can inform the formulation of Ibipinabant in tablet dosage forms .

Memory and Cognition Research

  • Application Summary : SLV330, which is a structural analogue of Ibipinabant, was reported active in animal models related to the regulation of memory and cognition .
  • Methods of Application : This involves administering SLV330 to animals and observing its effects on memory and cognition .
  • Results or Outcomes : The outcomes of these studies contribute to the understanding of the role of CB1 receptors in memory and cognition .

Addictive Behavior Research

  • Application Summary : SLV330 has also been used in animal models to study addictive behavior .
  • Methods of Application : This involves administering SLV330 to animals and observing its effects on addictive behavior .
  • Results or Outcomes : The outcomes of these studies contribute to the understanding of the role of CB1 receptors in addictive behavior .

Drug Synthesis Research

  • Application Summary : An atom-efficient synthesis of Ibipinabant has been reported .
  • Methods of Application : This involves synthesizing Ibipinabant using atom-efficient methods .
  • Results or Outcomes : The outcomes of these studies contribute to the development of more efficient methods for synthesizing drugs like Ibipinabant .

Orientations Futures

Ibipinabant was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . It is now only used for laboratory research, especially structure-activity relationship studies into novel CB1 antagonists . The development of new types of safer CB1R antagonists is a potential future direction .

Propriétés

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457819
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide

CAS RN

362519-49-1
Record name 3-(4-Chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]-4,5-dihydro-N′-methyl-4-phenyl-1H-pyrazole-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibipinabant
Reactant of Route 2
Ibipinabant
Reactant of Route 3
Ibipinabant
Reactant of Route 4
Reactant of Route 4
Ibipinabant
Reactant of Route 5
Ibipinabant
Reactant of Route 6
Ibipinabant

Citations

For This Compound
430
Citations
RJ Chorvat, J Berbaum, K Seriacki… - Bioorganic & medicinal …, 2012 - Elsevier
Analogs of SLV-319 (Ibipinibant), a CB1 receptor inverse agonist, were synthesized with functionality intended to limit brain exposure while maintaining the receptor affinity and …
Number of citations: 93 www.sciencedirect.com
K Rohrbach, MA Thomas, S Glick… - Diabetes, Obesity …, 2012 - Wiley Online Library
… like ibipinabant could delay or attenuate the progression of type II diabetes. Therefore, we tested the hypothesis that ibipinabant … We tested the hypothesis that ibipinabant could delay or …
Number of citations: 31 dom-pubs.onlinelibrary.wiley.com
TJJ Schirris, T Ritschel, G Herma Renkema… - Scientific reports, 2015 - nature.com
… ibipinabant induces mitochondrial toxicity. We observed a strong cytotoxic potency of ibipinabant in … mechanism underlying ibipinabant-induced toxicity. Minor structural modification of …
Number of citations: 21 www.nature.com
W Sinclair, M Leane, G Clarke, A Dennis… - Journal of …, 2011 - Elsevier
… ibipinabant, at a low concentration (1.0%, w/w) in a solid oral dosage form (tablet). The recrystallization behavior of the amorphous ibipinabant… crystallinity of amorphous ibipinabant. The …
Number of citations: 59 www.sciencedirect.com
MM Leane, W Sinclair, F Qian, R Haddadin… - Pharmaceutical …, 2013 - Taylor & Francis
Amorphous forms of poorly soluble drugs are more frequently being incorporated into solid dispersions for administration and extensive research has led to a reasonable understanding …
Number of citations: 52 www.tandfonline.com
SB Brueggemeier, EA Reiff, OK Lyngberg… - … Process Research & …, 2012 - ACS Publications
This work presents a process modeling-based methodology towards quality by design that was applied throughout the development lifecycle of the ibipinabant API step. By combining …
Number of citations: 26 pubs.acs.org
H Zhang, L Patrone, J Kozlosky, L Tomlinson… - Analytical …, 2010 - ACS Publications
… The high-resolution LC−MS data of the pooled ibipinabant-treated samples were processed … ion of ibipinabant over a mass range of ±50 Da around the mass of ibipinabant (m/z 487). …
Number of citations: 22 pubs.acs.org
DR Janero, A Makriyannis - Expert opinion on emerging drugs, 2009 - Taylor & Francis
… An announced ibipinabant Phase II/III study in obese and overweight type 2 diabetics, due … ibipinabant rights to Solvay, who appear to be selecting an indication for Phase III ibipinabant …
Number of citations: 200 www.tandfonline.com
CJ Lynch, Q Zhou, SL Shyng, DJ Heal… - American Journal …, 2012 - journals.physiology.org
Here, we examined the chronic effects of two cannabinoid receptor-1 (CB1) inverse agonists, rimonabant and ibipinabant, in hyperinsulinemic Zucker rats to determine their chronic …
Number of citations: 12 journals.physiology.org
JHM Lange, HJ Sanders, J van Rheenen - Tetrahedron letters, 2011 - Elsevier
A novel synthetic route to the highly selective and orally active cannabinoid CB 1 receptor inverse agonist ibipinabant is described which combines the use of inexpensive, commercially …
Number of citations: 2 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.